2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with cyanoacetamido and carboxamide groups. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyanoacetylation of substituted 2-aminothiophene. One common method includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene at reflux conditions . This reaction yields the corresponding ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and amido groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Aldehydes and Ketones: For condensation reactions.
Catalysts: Such as acids or bases to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds with potential biological activities. For example, condensation with aldehydes can yield spiro indole derivatives .
Scientific Research Applications
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The cyano and amido groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoacetamido)thiophene Derivatives: These compounds share the cyanoacetamido group but differ in the substitution pattern on the thiophene ring.
Cyanoacrylamide Derivatives: These compounds have a similar cyanoacetamido group but are based on different core structures, such as pyrazole.
Uniqueness
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both cyano and amido groups on the benzothiophene core
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-6-5-9(16)15-12-10(11(14)17)7-3-1-2-4-8(7)18-12/h1-5H2,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFVSGBEVWRTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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